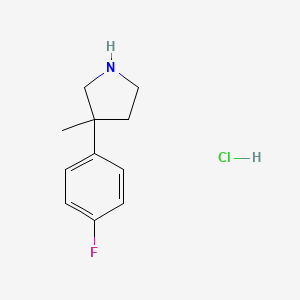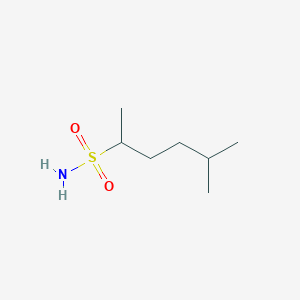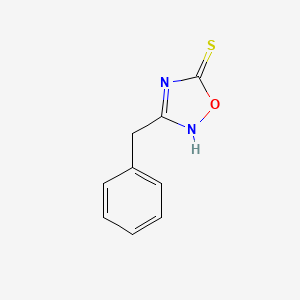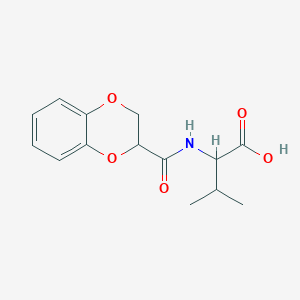
7,7-dimethyl-3-((6-(methylamino)pyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-diméthyl-3-((6-(méthylamino)pyridin-2-yl)éthynyl)-7,8-dihydroquinoléine-5(6H)-one est un composé organique complexe avec une structure unique qui combine un noyau quinoléine avec un fragment pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 7,7-diméthyl-3-((6-(méthylamino)pyridin-2-yl)éthynyl)-7,8-dihydroquinoléine-5(6H)-one implique généralement plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation du noyau quinoléine : Cela peut être réalisé par une réaction de Pfitzinger, où une isatine réagit avec une cétone en présence d’une base.
Introduction du fragment pyridine : Cette étape implique le couplage du noyau quinoléine avec un dérivé de pyridine, souvent en utilisant des réactions de couplage croisé catalysées au palladium telles que le couplage de Sonogashira.
Modifications finales : Les dernières étapes peuvent inclure la méthylation et d’autres modifications de groupe fonctionnel pour obtenir le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à flux continu et d’autres techniques avancées pour rationaliser le processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
7,7-diméthyl-3-((6-(méthylamino)pyridin-2-yl)éthynyl)-7,8-dihydroquinoléine-5(6H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, modifiant potentiellement sa réactivité et ses propriétés.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les nucléophiles dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de quinoléine avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction pourrait produire des analogues plus saturés.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de sonde ou de ligand dans les études biologiques, en particulier dans l’investigation des interactions enzymatiques et de la liaison aux récepteurs.
Médecine : La structure unique du composé en fait un candidat pour le développement de médicaments, en particulier pour cibler des voies biologiques spécifiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que la fluorescence ou la conductivité.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
Le mécanisme d’action de 7,7-diméthyl-3-((6-(méthylamino)pyridin-2-yl)éthynyl)-7,8-dihydroquinoléine-5(6H)-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines, où le composé peut se lier et moduler leur activité. Les voies exactes impliquées dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de quinoléine : Composés avec un noyau quinoléine similaire mais des substituants différents.
Dérivés de pyridine : Composés avec un fragment pyridine et divers groupes fonctionnels.
Unicité
Ce qui distingue 7,7-diméthyl-3-((6-(méthylamino)pyridin-2-yl)éthynyl)-7,8-dihydroquinoléine-5(6H)-one, c’est sa combinaison d’un noyau quinoléine avec un fragment pyridine, ainsi que des groupes fonctionnels spécifiques qui confèrent une réactivité et des propriétés uniques
Propriétés
Formule moléculaire |
C19H19N3O |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
7,7-dimethyl-3-[2-[6-(methylamino)pyridin-2-yl]ethynyl]-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C19H19N3O/c1-19(2)10-16-15(17(23)11-19)9-13(12-21-16)7-8-14-5-4-6-18(20-3)22-14/h4-6,9,12H,10-11H2,1-3H3,(H,20,22) |
Clé InChI |
MOOHITIASKIXGN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=C(C=N2)C#CC3=NC(=CC=C3)NC)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)


![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)

![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)
